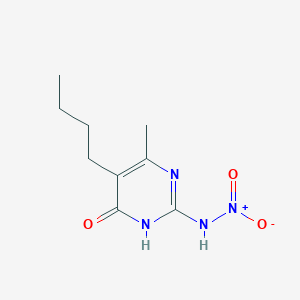![molecular formula C14H17N3O3 B3734036 4-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]-1H-pyrimidin-6-one](/img/structure/B3734036.png)
4-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]-1H-pyrimidin-6-one
描述
4-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both aminoethyl and methoxyphenoxy groups, suggests it may have interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Aminoethyl Group: This step may involve the alkylation of the pyrimidinone core with a suitable aminoethyl halide or through reductive amination.
Attachment of the Methoxyphenoxy Group: This can be done via nucleophilic substitution reactions, where the methoxyphenoxy group is introduced using a suitable phenol derivative and a leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions could target the pyrimidinone core or the methoxyphenoxy group, potentially yielding dihydropyrimidinones or demethylated phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce dihydropyrimidinones.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]-1H-pyrimidin-6-one would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The aminoethyl group could facilitate binding to active sites, while the methoxyphenoxy group might enhance lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
4-(2-aminoethyl)-2-[(3-hydroxyphenoxy)methyl]-1H-pyrimidin-6-one: Similar structure but with a hydroxy group instead of a methoxy group.
4-(2-aminoethyl)-2-[(3-chlorophenoxy)methyl]-1H-pyrimidin-6-one: Contains a chloro group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the methoxy group in 4-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]-1H-pyrimidin-6-one may confer unique properties, such as increased stability or specific interactions with biological targets, distinguishing it from its analogs.
属性
IUPAC Name |
4-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-11-3-2-4-12(8-11)20-9-13-16-10(5-6-15)7-14(18)17-13/h2-4,7-8H,5-6,9,15H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPPTCIKLLLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=CC(=O)N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3733955.png)
![5-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3733962.png)
![5-(2-furyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3733970.png)
![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B3733977.png)
![N-(4-chlorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3733988.png)
![2-[(5-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3733996.png)
![4-fluoro-N-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B3734004.png)

![[4-(4-Chlorophenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone](/img/structure/B3734009.png)

![4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B3734021.png)
![5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B3734030.png)
![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B3734042.png)
